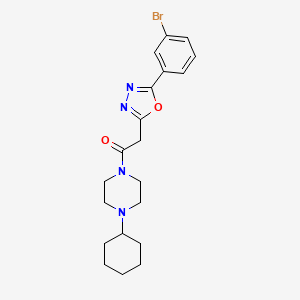
2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25BrN4O2 and its molecular weight is 433.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a 1,3,4-oxadiazole ring, which is known for its biological significance. The presence of the bromophenyl group enhances its lipophilicity, potentially contributing to its biological interactions.
Molecular Formula
- C : 16
- H : 19
- Br : 1
- N : 3
- O : 2
Molecular Weight
- Molecular Weight : 365.25 g/mol
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study comparing various substituted oxadiazoles, it was found that compounds similar to the target compound showed strong bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to the oxadiazole moiety .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 and HepG2) revealed that the compound exhibited selective toxicity. The viability of cells was assessed using MTT assays at different concentrations.
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 79 |
| 50 | 96 | 97 |
The results indicated that at higher concentrations (200 µM), the compound significantly reduced cell viability in certain cancer cell lines while showing less impact on normal cell lines .
The biological activity of the compound is hypothesized to be linked to its ability to interfere with cellular processes:
- Inhibition of DNA Synthesis : The oxadiazole ring may mimic nucleobases, disrupting DNA replication.
- Protein Synthesis Inhibition : The compound might inhibit ribosomal function or interfere with amino acid incorporation into proteins.
- Membrane Disruption : Lipophilic properties may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.
Case Studies
A recent study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds with similar structures had enhanced antimicrobial and anticancer activities compared to their counterparts without the oxadiazole moiety. The study highlighted the importance of substituents on the oxadiazole ring in modulating biological activity .
Propriétés
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-cyclohexylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c21-16-6-4-5-15(13-16)20-23-22-18(27-20)14-19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYESCSZZKKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














